1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
Overview
Description
1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is an ionic liquid known for its unique properties and applications in various scientific fields. This compound is characterized by its high thermal stability, low volatility, and excellent solubility in organic solvents . It is commonly used in the fields of chemistry, biology, and industry due to its versatile nature.
Preparation Methods
The synthesis of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate typically involves the reaction of 1-ethyl-3-methylimidazole with trifluoro(trifluoromethyl)borate. The reaction is carried out under inert gas conditions to prevent any unwanted reactions with atmospheric moisture or oxygen . The product is then purified through various techniques such as recrystallization or distillation to achieve high purity levels .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability . The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the trifluoro(trifluoromethyl)borate group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate involves its interaction with various molecular targets and pathways. The compound’s ionic nature allows it to interact with charged species, facilitating various chemical reactions . Its ability to stabilize transition states and intermediates makes it an effective catalyst in many processes .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate can be compared with other similar ionic liquids, such as:
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its high ionic conductivity and low viscosity.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Used in similar applications but with different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of thermal stability, solubility, and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;trifluoro(trifluoromethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CBF6/c1-3-8-5-4-7(2)6-8;3-1(4,5)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTANZWHOSGQGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(F)(F)F.CCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659841 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681856-28-0 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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